Visine-A
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Overview
Description
Naphcon-A is a combination eye drop used primarily for the relief of redness and itching in the eyes caused by allergies. It contains two active ingredients: naphazoline hydrochloride and pheniramine maleate. Naphazoline hydrochloride is a vasoconstrictor that works by narrowing swollen blood vessels in the eyes, thereby reducing redness. Pheniramine maleate is an antihistamine that reduces the effects of histamine, a natural chemical in the body that can cause symptoms of itchy or watery eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphazoline hydrochloride is synthesized through a multi-step process that involves the reaction of 2-naphthol with ethylenediamine to form 2-(1-naphthylmethyl)imidazoline. This intermediate is then reacted with hydrochloric acid to produce naphazoline hydrochloride .
Pheniramine maleate is synthesized by reacting pheniramine with maleic acid. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of naphazoline hydrochloride and pheniramine maleate involves large-scale chemical synthesis using the aforementioned methods. The processes are optimized for yield and purity, and the final products are subjected to rigorous quality control measures to ensure they meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Naphazoline hydrochloride and pheniramine maleate undergo various chemical reactions, including:
Oxidation: Naphazoline hydrochloride can be oxidized to form naphthoquinone derivatives.
Reduction: Pheniramine maleate can undergo reduction reactions to form secondary amines.
Substitution: Both compounds can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used in substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives from naphazoline hydrochloride.
Reduction: Secondary amines from pheniramine maleate.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Naphcon-A has several scientific research applications:
Chemistry: Used as a model compound in studies of vasoconstrictors and antihistamines.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Widely used in clinical studies for the treatment of allergic conjunctivitis and other eye conditions.
Industry: Employed in the development of new ophthalmic formulations and drug delivery systems
Mechanism of Action
Naphazoline hydrochloride acts as a sympathomimetic agent, stimulating alpha-adrenergic receptors in the arterioles of the conjunctiva, leading to vasoconstriction and reduced redness. Pheniramine maleate works by blocking histamine receptors, thereby preventing the histamine-induced symptoms of itching and watering .
Comparison with Similar Compounds
Naphcon-A is often compared with other similar compounds such as Opcon-A and Visine-A. These products also contain naphazoline hydrochloride and pheniramine maleate but may differ in formulation and concentration. Naphcon-A is unique in its specific combination and concentration of active ingredients, providing effective relief from both redness and itching .
List of Similar Compounds
Opcon-A: Contains naphazoline hydrochloride and pheniramine maleate.
This compound: Contains naphazoline hydrochloride and pheniramine maleate.
Fluorometholone ophthalmic: A corticosteroid used for similar indications but with a different mechanism of action.
Properties
CAS No. |
866099-93-6 |
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Molecular Formula |
C34H39ClN4O4 |
Molecular Weight |
603.1 g/mol |
IUPAC Name |
(E)-but-2-enedioate;dimethyl-(3-phenyl-3-pyridin-1-ium-2-ylpropyl)azanium;2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C16H20N2.C14H14N2.C4H4O4.ClH/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16;1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;5-3(6)1-2-4(7)8;/h3-10,12,15H,11,13H2,1-2H3;1-7H,8-10H2,(H,15,16);1-2H,(H,5,6)(H,7,8);1H/b;;2-1+; |
InChI Key |
DJJKIOFZVNCAJT-WRYGTEGESA-N |
Isomeric SMILES |
C[NH+](C)CCC(C1=CC=CC=C1)C2=CC=CC=[NH+]2.C1CN=C(N1)CC2=CC=CC3=CC=CC=C32.C(=C/C(=O)[O-])\C(=O)[O-].Cl |
Canonical SMILES |
C[NH+](C)CCC(C1=CC=CC=C1)C2=CC=CC=[NH+]2.C1CN=C(N1)CC2=CC=CC3=CC=CC=C32.C(=CC(=O)[O-])C(=O)[O-].Cl |
Origin of Product |
United States |
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